molecular formula C21H23ClN2O5 B248382 1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine

1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No. B248382
M. Wt: 418.9 g/mol
InChI Key: WQMUSBFVMZDLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine, also known as CDP-DMBP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine is not fully understood, but it is thought to act through the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. It may also have antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of various neurotrophic factors, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments is its potential neuroprotective effects, which may be useful in studying various neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research directions for 1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine include further studies on its mechanism of action, potential therapeutic applications in various neurological disorders, and optimization of its pharmacokinetic properties for clinical use. Additionally, studies on its safety and potential side effects are needed to fully evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research, particularly in the field of neuroscience. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, it shows promise as a neuroprotective agent with potential applications in the treatment of various neurological disorders.

Synthesis Methods

1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 3,5-dimethoxybenzoyl chloride and 4-chlorophenoxyacetic acid. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, as well as potential therapeutic effects in the treatment of anxiety and depression.

properties

Product Name

1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23ClN2O5/c1-27-18-11-15(12-19(13-18)28-2)21(26)24-9-7-23(8-10-24)20(25)14-29-17-5-3-16(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

WQMUSBFVMZDLET-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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